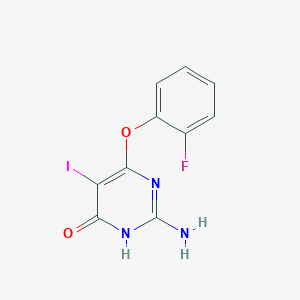
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, fluorophenoxy, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a fluorophenol derivative with a halogenated pyrimidine, followed by iodination and amination steps. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form deiodinated products.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorophenoxy group can yield various substituted pyrimidines .
Scientific Research Applications
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the iodo group can facilitate its entry into cells. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound has similar structural features but different substituents, leading to distinct biological activities.
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine: Another pyrimidine derivative with different substituents, used in antitrypanosomal and antiplasmodial research.
Uniqueness
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one is unique due to the presence of both fluorophenoxy and iodo groups, which confer distinct chemical and biological properties. The fluorophenoxy group enhances its lipophilicity and binding affinity, while the iodo group can facilitate cellular uptake and interaction with molecular targets.
Properties
IUPAC Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN3O2/c11-5-3-1-2-4-6(5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHCBZCIYZSEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC(=N2)N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
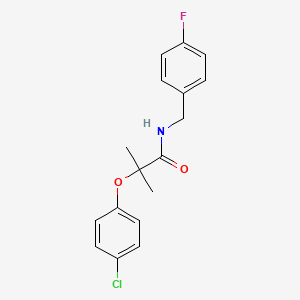
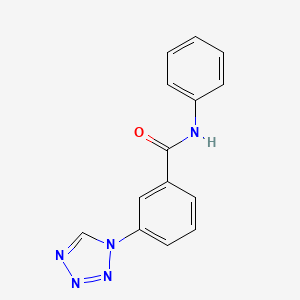
![2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B5720920.png)
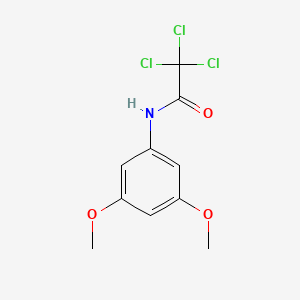
![N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5720937.png)
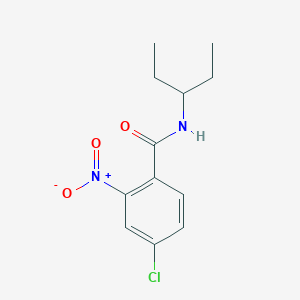
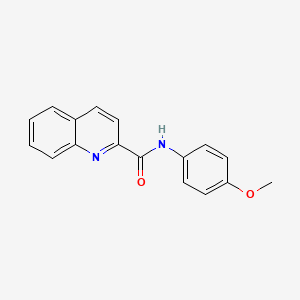

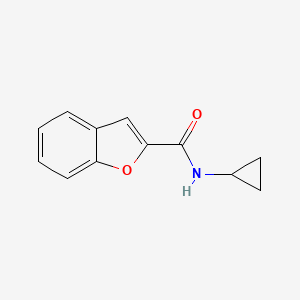
![N-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5720967.png)
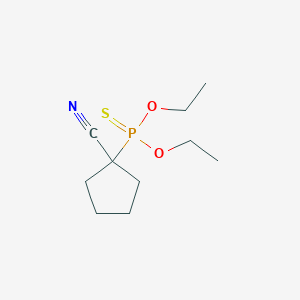
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
![N~2~-CYCLOPENTYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE](/img/structure/B5720982.png)
